

XL388-C2-amide-PEG9-NH2 hydrochloride dissolution for experiments

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Compound of Interest

Compound Name: XL388-C2-amide-PEG9-NH2
hydrochloride

Cat. No.: B15557029

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An essential component for the synthesis of advanced mTOR inhibitors, **XL388-C2-amide-PEG9-NH2 hydrochloride** serves as a critical intermediate in the development of C26-linked Rapamycin analogs.[1][2][3] This document provides detailed application notes and protocols for the dissolution of **XL388-C2-amide-PEG9-NH2 hydrochloride** for both in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring compound stability, solubility, and experimental reproducibility.

Chemical Properties and Storage

Molecular Formula: $C_{43}H_{63}ClFN_5O_{13}S$ [4] Molecular Weight: 944.5 g/mol [2]

Proper storage is critical to maintain the integrity of the compound. For long-term storage, the solid form of **XL388-C2-amide-PEG9-NH2 hydrochloride** should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][3]

Data Presentation: Solubility

The solubility of **XL388-C2-amide-PEG9-NH2 hydrochloride** has been determined in various solvents and formulations. The following tables summarize the solubility data for the preparation of stock and working solutions.

Table 1: Solubility for In Vitro Stock Solutions

Solvent	Maximum Concentration	Notes
DMSO	250 mg/mL (264.69 mM)	Requires sonication for complete dissolution. [2] [3]

Table 2: Formulations for In Vivo Working Solutions

Formulation Components	Achievable Concentration	Protocol Summary
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	≥ 4.17 mg/mL (4.42 mM)	Sequentially mix DMSO stock, PEG300, Tween-80, and saline. [3]
10% DMSO, 90% Corn oil	≥ 4.17 mg/mL (4.42 mM)	Mix DMSO stock with corn oil. Note: Use with caution for dosing periods longer than two weeks. [1]
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 4.17 mg/mL (4.42 mM)	Mix DMSO stock with the SBE- β -CD solution. [1]

Experimental Protocols

Protocol 1: Preparation of In Vitro DMSO Stock Solution (100 mM)

- Preparation: Allow the vial of **XL388-C2-amide-PEG9-NH2 hydrochloride** to equilibrate to room temperature before opening.
- Calculation: Calculate the required volume of DMSO to achieve a 100 mM concentration. For 1 mg of the compound (MW: 944.5), this would be approximately 10.59 μ L of DMSO.
- Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
- Sonication: To ensure complete dissolution, vortex the solution and place it in an ultrasonic bath for a short period until the solution is clear.[\[2\]](#)[\[3\]](#)

- Storage: Aliquot the stock solution into smaller volumes and store at -80°C for up to 6 months.[\[1\]](#)[\[3\]](#)

Protocol 2: Preparation of In Vivo Working Solution (e.g., 4 mg/mL)

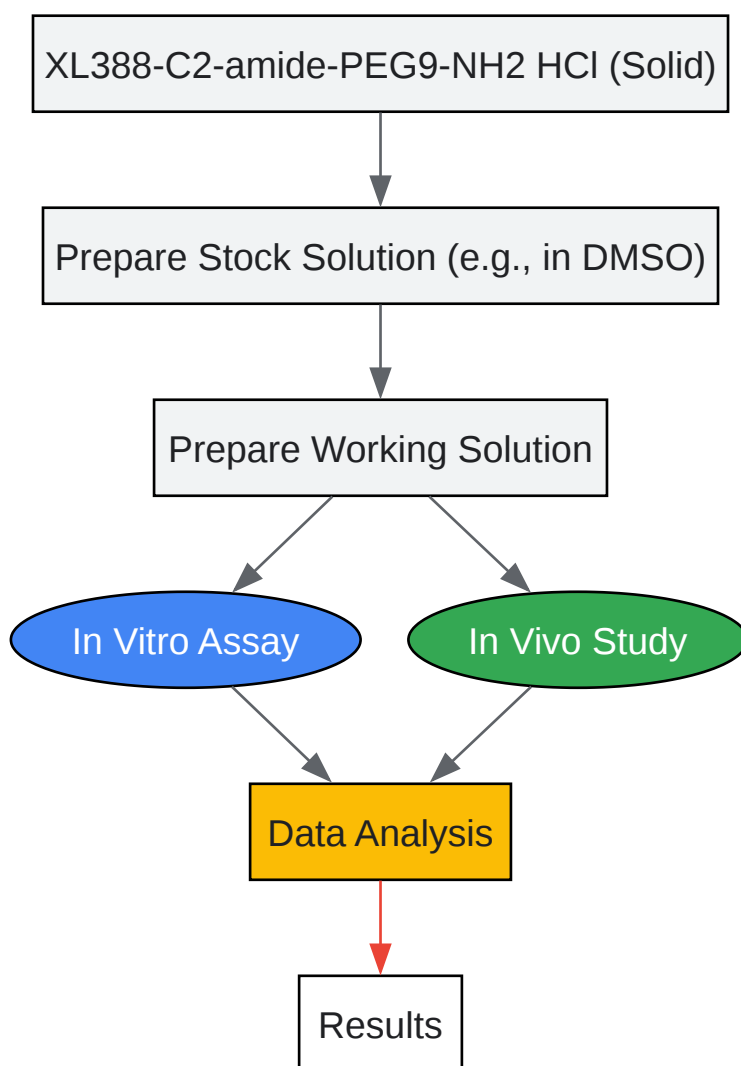
This protocol is based on the formulation using PEG300 and Tween-80.

- Stock Preparation: Prepare a concentrated stock solution in DMSO (e.g., 40 mg/mL) as described in Protocol 1.
- Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and saline.
- Dilution: To prepare the final working solution, add 1 part of the DMSO stock solution to 4 parts of PEG300. Mix thoroughly.
- Final Formulation: Add 0.5 parts of Tween-80 to the mixture and mix. Finally, add 4.5 parts of saline to reach the final volume. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[3\]](#)
- Administration: The working solution should be prepared fresh on the day of use. If any precipitation occurs, warming the solution at 37°C may help in redissolution.[\[2\]](#)

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the dissolution and application of **XL388-C2-amide-PEG9-NH2 hydrochloride** in experiments.

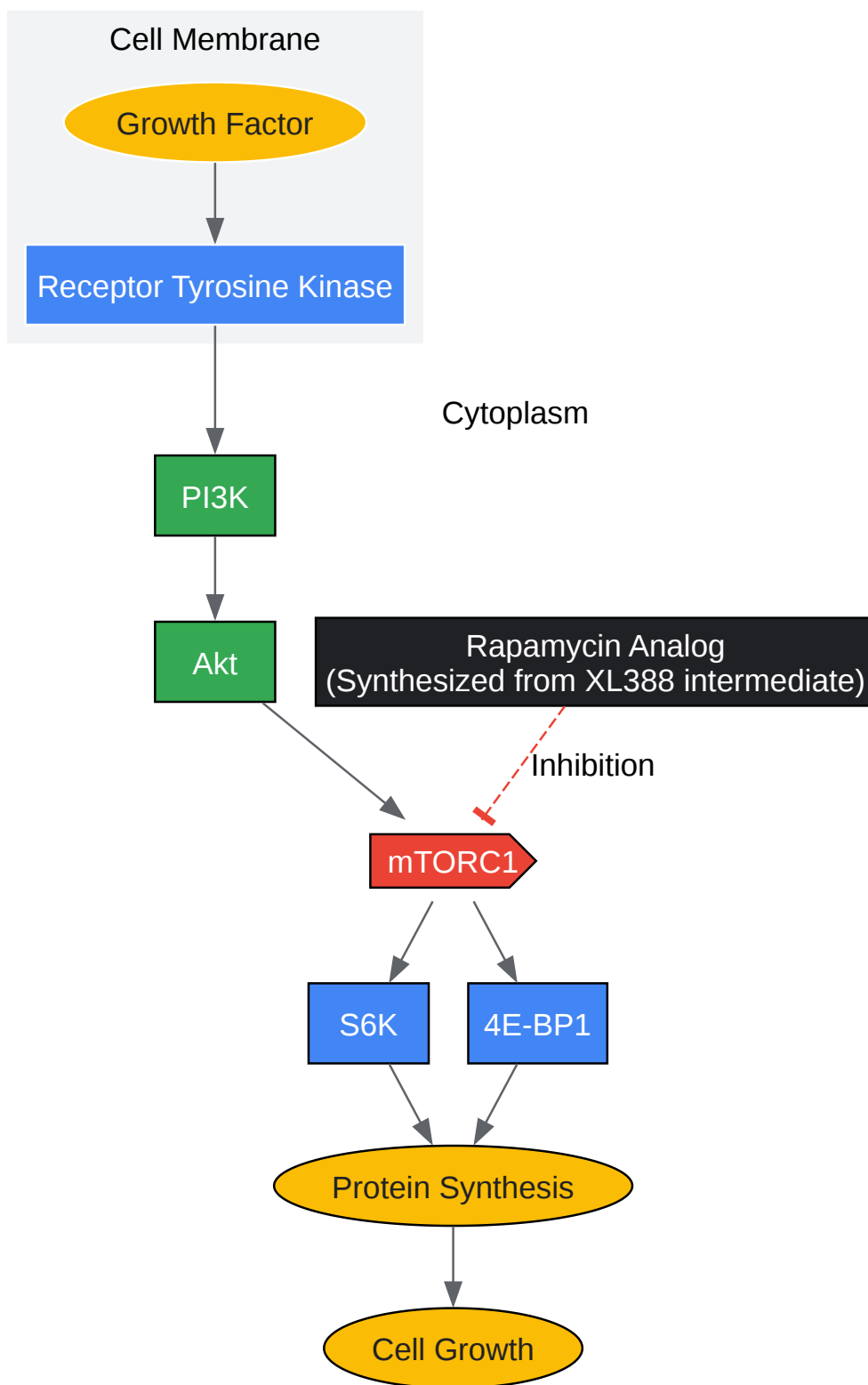


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Caption: General experimental workflow from compound dissolution to data analysis.

Signaling Pathway: mTOR Inhibition

XL388-C2-amide-PEG9-NH2 hydrochloride is an intermediate for the synthesis of Rapamycin analogs. Rapamycin and its analogs are inhibitors of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a crucial regulator of cell growth, proliferation, and survival.



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Caption: Simplified mTOR signaling pathway, the target of Rapamycin analogs.

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